Disubstituted Urea Pharmacophore Retains sEH Inhibitory Potential Comparable to AUDA and t-TUCB
The compound contains a 1,3-disubstituted urea central pharmacophore that is the established minimal motif for nanomolar sEH inhibition. While no direct Ki is available for this compound, the urea class consistently achieves Ki values in the low nanomolar range: AUDA exhibits a human sEH IC50 of 69 nM , t-TUCB exhibits a rabbit sEH IC50 of 2 nM and a human sEH IC50 of 0.9 nM , and the lead compound from US Patent 10,377,744 (conformationally restricted urea series) achieves a Ki of 0.87–1.43 nM against recombinant human sEH by FRET-displacement assay [1]. The conserved urea motif in the target compound predicts comparable on-target engagement, positioning it as a viable starting point for sEH-focused medicinal chemistry campaigns.
| Evidence Dimension | sEH inhibition potency (IC50 / Ki) |
|---|---|
| Target Compound Data | Not determined (no primary data publicly available) |
| Comparator Or Baseline | AUDA: IC50 = 69 nM (human sEH); t-TUCB: IC50 = 0.9 nM (human sEH); US10377744 Compound 23: Ki = 0.87 nM (human sEH, FRET-displacement) |
| Quantified Difference | Class-level expectation: nanomolar range Ki (0.5–100 nM) based on conserved urea pharmacophore |
| Conditions | Recombinant human sEH; FRET-displacement or fluorescence-based assay systems |
Why This Matters
The conserved urea pharmacophore provides structural confidence for sEH target engagement, enabling procurement for SAR expansion without requiring de novo pharmacophore validation.
- [1] Hammock, B.D., et al. BindingDB entry BDBM409002 (US10377744, Compound 23). Ki = 0.87 nM (human sEH). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=409002 View Source
